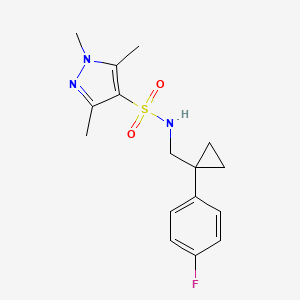

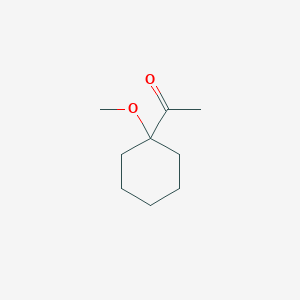

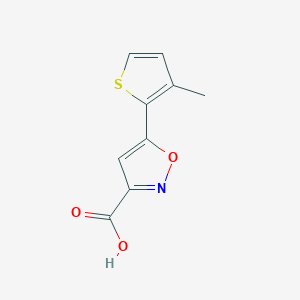

![molecular formula C15H21NO B2579123 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1058166-28-1](/img/structure/B2579123.png)

8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol” is a compound with the molecular weight of 231.34 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 . Chemical Reactions Analysis

The stereochemical control in the synthesis of “this compound” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .科学的研究の応用

Crystal Structure and Conformation Analysis

Isomers of Dibenzyl-Azabicyclo Octan-ol : Studies on 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol isomers revealed that they possess a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, thereby creating chains within the crystal structures (Zheng et al., 2004).

Analysis of Azabicyclo Octan-3-ones : A comprehensive study on azabicyclo[3.2.1]octan-3-ones revealed their ability to form intramolecular hydrogen bonds between hydroxy groups and heterocyclic N atoms, as well as face-to-edge π-π interactions. The investigation also indicated that piperidinone rings in these structures typically adopt chair conformations, with N-benzyl substituents assuming equatorial positions (Brzezinski et al., 2013).

Synthesis and Structural Modification

Conformationally Rigid Analogue Synthesis : Research has been conducted on synthesizing a conformationally rigid analogue of 2-amino adipic acid, highlighting the formation of the 8-azabicyclo(3.2.1)octane skeleton, a crucial step in the process. This synthesis involved key steps of alkylation-cyclization (Kubyshkin et al., 2009).

Synthesis of Neurokinin Antagonists : The synthesis of 1-phenyl-8-azabicyclo[3.2.1]octane ethers, acting as NK1 receptor antagonists, showed that structural modifications at the 6-exo-position led to the creation of high-affinity antagonists. This study emphasized the significance of structural modifications for enhancing selectivity and potency (Huscroft et al., 2006).

Catalytic and Pharmacological Applications

Catalysis in Aerobic Alcohol Oxidation : ABOOL (8-Azabicyclo[3.2.1]octan-8-ol) was identified as an efficient catalyst for the oxidation of secondary alcohols to ketones, using molecular oxygen in ambient air as the terminal oxidant. The study highlighted the ease of synthesizing ABOOL from commercially available materials and its stability as a catalyst (Toda et al., 2023).

Analgesic and Antipyretic Properties : Research on esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8(α and β)-ols demonstrated significant analgesic activity, comparable to morphine, and notable antipyretic activity. This study provided insights into the pharmacological potential of azabicyclic compounds (Iriepa & Bellanato, 2014).

Safety and Hazards

特性

IUPAC Name |

8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEDXOPZTSQJJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCC(C1)N2CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

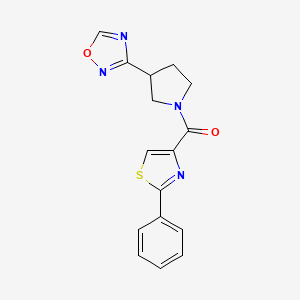

![3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2579047.png)

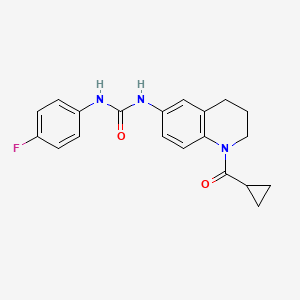

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2579054.png)

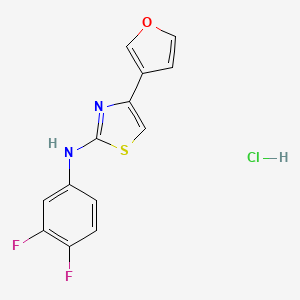

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)